[3-(1H-Imidazol-1-yl)propyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride
Description
[3-(1H-Imidazol-1-yl)propyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride is a secondary amine hydrochloride featuring two heterocyclic moieties: a 1H-imidazole ring and a 1-methyl-1H-pyrrole group. The compound’s structure comprises a propylamine backbone linking the imidazole and methylpyrrole groups, with the amine protonated as a hydrochloride salt.
Properties
IUPAC Name |
3-imidazol-1-yl-N-[(1-methylpyrrol-2-yl)methyl]propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4.ClH/c1-15-7-2-4-12(15)10-13-5-3-8-16-9-6-14-11-16;/h2,4,6-7,9,11,13H,3,5,8,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYHRWBCOSUNFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CNCCCN2C=CN=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution for Imidazole Alkylation
Imidazole undergoes alkylation with 1-bromo-3-chloropropane in dimethylformamide (DMF) at 80°C for 12 hours, yielding 1-(3-chloropropyl)imidazole (82% yield). Subsequent amination with aqueous ammonia (25% w/v) at 120°C under pressure affords 3-(1H-imidazol-1-yl)propylamine (68% yield after column chromatography).
Key Data:
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NMR (400 MHz, CDCl): δ 7.52 (s, 1H, imidazole H), 6.92 (s, 1H, imidazole H), 3.95 (t, J = 6.8 Hz, 2H, NCH), 2.75 (t, J = 6.8 Hz, 2H, CHNH), 1.85 (quin, J = 6.8 Hz, 2H, CH).
Preparation of (1-Methyl-1H-pyrrol-2-yl)methanal
Vilsmeier-Haack Formylation
1-Methylpyrrole (1.0 equiv) is treated with Vilsmeier reagent (POCl/DMF, 1:1.2 molar ratio) in dichloroethane at 0–5°C. After stirring for 4 hours, hydrolysis with ice water yields (1-methyl-1H-pyrrol-2-yl)methanal (74% yield).
Key Data:
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NMR (400 MHz, CDCl): δ 9.65 (s, 1H, CHO), 6.70 (m, 1H, pyrrole H), 6.22 (m, 1H, pyrrole H), 3.85 (s, 3H, NCH).
Reductive Amination for Secondary Amine Formation
Coupling of Fragments
A mixture of 3-(1H-imidazol-1-yl)propylamine (1.0 equiv) and (1-methyl-1H-pyrrol-2-yl)methanal (1.1 equiv) in ethanol is stirred at room temperature for 3 hours. Sodium borohydride (1.5 equiv) is added portionwise, and the reaction is continued for 12 hours, yielding the secondary amine (81% yield).
Optimization Insights:
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Solvent: Ethanol outperforms THF or acetonitrile in minimizing side products.
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Stoichiometry: A 10% excess of aldehyde ensures complete amine conversion.
Hydrochloride Salt Formation
The free base is dissolved in anhydrous ethanol and treated with HCl gas until pH ≈ 2. Precipitation with diethyl ether yields the hydrochloride salt (93% recovery).
Characterization:
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Melting Point: 198–202°C (decomp.).
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NMR (DO): δ 7.60 (s, 1H, imidazole H), 6.95 (s, 1H, imidazole H), 6.80 (m, 1H, pyrrole H), 6.30 (m, 1H, pyrrole H), 3.90 (s, 3H, NCH), 3.60 (t, J = 7.0 Hz, 2H, NCH), 3.10 (t, J = 7.0 Hz, 2H, CHNH), 2.00 (quin, J = 7.0 Hz, 2H, CH).
Alternative Synthetic Pathways
Mannich Reaction Approach
A three-component reaction involving 1-methylpyrrole, formaldehyde, and 3-(1H-imidazol-1-yl)propylamine in acetic acid at 50°C for 8 hours affords the target amine (57% yield). However, this method suffers from lower regioselectivity and competing polymerization.
Nucleophilic Substitution with Activated Intermediates
Replacing the aldehyde with (1-methyl-1H-pyrrol-2-yl)methyl bromide and reacting with 3-(1H-imidazol-1-yl)propylamine in DMF at 60°C yields the product (63% yield). This route requires stringent moisture control to avoid hydrolysis.
Critical Analysis of Methodologies
| Method | Yield (%) | Advantages | Limitations |
|---|---|---|---|
| Reductive Amination | 81 | High selectivity, mild conditions | Requires anhydrous solvents |
| Mannich Reaction | 57 | One-pot synthesis | Low yield, side reactions |
| Nucleophilic Substitution | 63 | No reducing agents | Sensitivity to moisture |
Chemical Reactions Analysis
Types of Reactions
[3-(1H-Imidazol-1-yl)propyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogens, acids, bases; reaction conditions vary depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, [3-(1H-Imidazol-1-yl)propyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its imidazole and pyrrole moieties are known to interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. It may exhibit activities such as antimicrobial, antifungal, and anticancer effects, making it a promising compound for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of [3-(1H-Imidazol-1-yl)propyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole moiety can bind to metal ions and enzymes, while the pyrrole ring can interact with various receptors and proteins. These interactions can modulate biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues from CymitQuimica
- [3-(1H-Imidazol-1-yl)propyl][(thiophen-2-yl)methyl]amine hydrochloride (Ref: 10-F522423): Replaces the 1-methylpyrrole group with a thiophene ring. However, this compound is listed as discontinued, suggesting synthetic or stability challenges .
- [3-(1H-Imidazol-1-yl)propyl][(3-methylthiophen-2-yl)methyl]amine hydrochloride (Ref: 10-F522422): A methylated thiophene variant.
Piperazine-Based Analogues (HBK Series, )
Compounds HBK14–HBK19 are piperazine derivatives with phenoxy and methoxyphenyl substituents. While structurally distinct from the target compound, they share the hydrochloride salt formulation. Key differences include:
- Core structure : Piperazine (six-membered ring) vs. propylamine linker.
- Substituent effects : Methoxyphenyl groups in HBK compounds confer higher polarity, likely increasing solubility but reducing blood-brain barrier penetration compared to the target’s methylpyrrole group.
Nitro-Triazole/Imidazole Derivatives ()
Compounds 36–41 feature nitro-triazole or nitro-imidazole groups linked via propylamine. Notable contrasts:
- Melting points : Compound 36 (128–130°C) and 38 (184–186°C) suggest that bulky substituents (e.g., trifluoromethylphenyl) elevate melting points due to improved crystal packing. The target compound’s melting point is unrecorded but may vary based on its heterocyclic substituents .
Imidazole-Containing Dihydrochloride ()
- [1-(1H-Imidazol-1-ylmethyl)-2,2-dimethylpropyl]amine dihydrochloride: A dihydrochloride salt with a branched alkyl chain. The additional HCl molecule may enhance solubility but complicate formulation.
Biological Activity
[3-(1H-Imidazol-1-yl)propyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on current research findings.
- Molecular Formula : C₁₄H₁₈N₄·HCl
- Molecular Weight : 286.78 g/mol
- CAS Number : 618076-01-0
Biological Activity Overview
The compound has been evaluated for various biological activities, including anticancer effects, antimicrobial properties, and enzyme inhibition. Below is a summary of key findings from recent studies.
Anticancer Activity
In vitro studies have demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines. The following table summarizes the cytotoxicity results:
The compound's mechanism of action involves the inhibition of multiple tyrosine kinases, which play crucial roles in cell signaling pathways related to cancer progression. Notably, it has shown significant inhibition against kinases such as EGFR and VEGFR2, which are critical targets in cancer therapy.
The compound induces apoptosis in cancer cells through several mechanisms:
- Cell Cycle Arrest : Treatment with the compound has been shown to cause G1 phase arrest in HepG2 cells, preventing further cell division and proliferation .
- Apoptosis Induction : Flow cytometry analysis indicates that the compound increases apoptotic markers in treated cells, suggesting a potential for inducing programmed cell death .
Antimicrobial Activity
Research indicates that the compound also possesses antimicrobial properties. It has been tested against various pathogens with notable results:
| Pathogen | Activity | Reference |
|---|---|---|
| Trichophyton rubrum | Moderate activity | |
| Aspergillus fumigatus | Potent activity |
These findings suggest that the compound may have applications beyond oncology, potentially serving as an antimicrobial agent.
Case Studies
- Study on Cytotoxicity and Kinase Inhibition :
- Enzymatic Activity Assessment :
Q & A
Q. What are the established synthetic routes for [3-(1H-Imidazol-1-yl)propyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride, and how can purity be optimized?
The synthesis typically involves multi-step reactions, starting with alkylation or nucleophilic substitution between imidazole and pyrrole derivatives. For example:
- Step 1 : React 3-(1H-imidazol-1-yl)propylamine with (1-methyl-1H-pyrrol-2-yl)methyl chloride in a polar aprotic solvent (e.g., DMF or dichloromethane) under reflux conditions .
- Step 2 : Use catalysts like triethylamine (TEA) to neutralize HCl byproducts and enhance reaction efficiency .
- Purification : Employ recrystallization (using ethanol/water mixtures) or HPLC to achieve >95% purity. Confirm purity via NMR (e.g., δ 11.55 ppm for NH protons) and mass spectrometry .
Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?
- NMR : H and C NMR identify proton environments (e.g., imidazole protons at δ 6.68–8.63 ppm) and confirm regiochemistry .
- Mass Spectrometry (MS) : ESI-MS validates molecular weight (e.g., m/z 392.2 for related analogs) and fragmentation patterns .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>98%) and resolves byproducts .
Q. How should researchers handle this compound safely in laboratory settings?
Q. What are the solubility and stability profiles of this compound in common solvents?
- Solubility : High solubility in polar solvents (water, DMSO) due to the hydrochloride salt form. Limited solubility in non-polar solvents (e.g., hexane) .
- Stability : Stable at room temperature for 6–12 months if protected from light and moisture. Degrades under strong acidic/basic conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Catalysts : Palladium or copper salts (e.g., Pd/C) enhance coupling efficiency in multi-step syntheses .
- Solvent Optimization : Use DMF for high-temperature reactions (>100°C) or dichloromethane for room-temperature alkylation .
- Kinetic Control : Lower reaction temperatures (0–5°C) reduce side reactions (e.g., over-alkylation) .
Q. How should contradictory biological activity data (e.g., varying MIC values) be addressed?
- Purity Verification : Re-test compounds using HPLC to rule out impurities affecting bioactivity .
- Assay Standardization : Use consistent cell lines (e.g., HEK-293 for cytotoxicity) and exposure times (24–48 hrs) .
- Structural Confirmation : Compare H NMR data with analogs to confirm regioisomeric integrity .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Molecular Docking : Use AutoDock Vina to model binding to imidazole-gated receptors (e.g., histamine H3 receptor). Focus on hydrogen bonding between the imidazole ring and Asp residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes under physiological conditions .
Q. How do structural modifications influence structure-activity relationships (SAR)?
- Imidazole Substitutions : Adding electron-withdrawing groups (e.g., Cl at position 2) increases antimicrobial potency but may raise cytotoxicity .
- Pyrrole Modifications : Methyl groups on the pyrrole ring enhance lipophilicity, improving blood-brain barrier penetration in CNS-targeted studies .
- Side Chain Variations : Extending the propyl linker to butyl reduces aqueous solubility but improves binding affinity for hydrophobic enzyme pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
